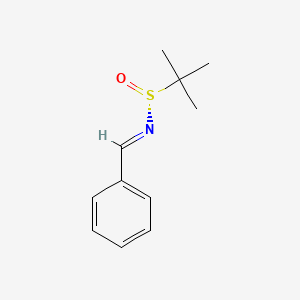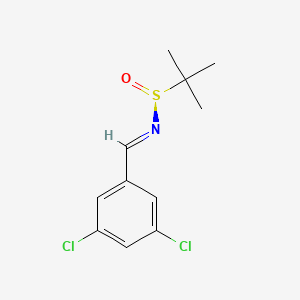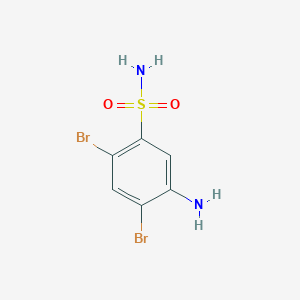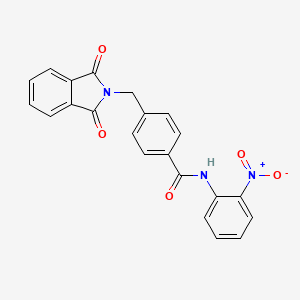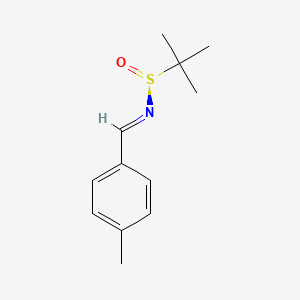
(S)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide
Overview
Description
(S)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide is an organic compound that belongs to the class of sulfinamides. This compound is characterized by the presence of a sulfinamide functional group, which consists of a sulfur atom bonded to a nitrogen atom. The compound also contains a benzylidene group, which is a benzene ring attached to a carbon atom that is double-bonded to a nitrogen atom. The (S)-configuration indicates that the compound is chiral and has a specific three-dimensional arrangement of its atoms.
Preparation Methods
The synthesis of (S)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide can be achieved through several synthetic routes. One common method involves the condensation reaction between (S)-2-methylpropane-2-sulfinamide and 4-methylbenzaldehyde. This reaction typically takes place in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:
(S)-2-Methylpropane-2-sulfinamide+4-Methylbenzaldehyde→this compound
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
(S)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The benzylidene group can be reduced to form the corresponding amine. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinamide group is replaced by other nucleophiles. Common reagents include halides and alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group may yield sulfonamides, while reduction of the benzylidene group may yield amines.
Scientific Research Applications
(S)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can be used in the preparation of chiral ligands and catalysts for asymmetric synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It may interact with specific enzymes or receptors in biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of the compound. It may be investigated as a lead compound for the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials. It may serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The molecular pathways involved in its action may include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
(S)-2-Methyl-N-(4-methylbenzylidene)-propane-2-sulfinamide can be compared with other similar compounds, such as:
(E)-2-(4-Methylbenzylidene)-N-phenylhydrazine-1-carbothioamide: This compound has a similar benzylidene group but differs in the presence of a hydrazine and carbothioamide group.
(E)-N-(4-Methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamide: This compound contains a benzylidene group and an amino group, but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its chiral nature, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(NE,S)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-10-5-7-11(8-6-10)9-13-15(14)12(2,3)4/h5-9H,1-4H3/b13-9+/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQHJZHMIYCJTP-GLNPCMGASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NS(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/[S@@](=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150867 | |
| Record name | [N(E),S(S)]-2-Methyl-N-[(4-methylphenyl)methylene]-2-propanesulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856562-52-2 | |
| Record name | [N(E),S(S)]-2-Methyl-N-[(4-methylphenyl)methylene]-2-propanesulfinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=856562-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [N(E),S(S)]-2-Methyl-N-[(4-methylphenyl)methylene]-2-propanesulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


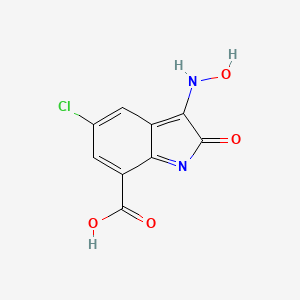
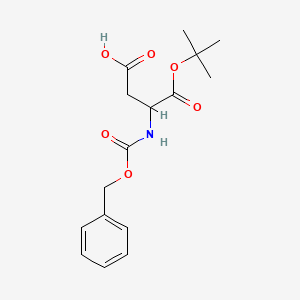
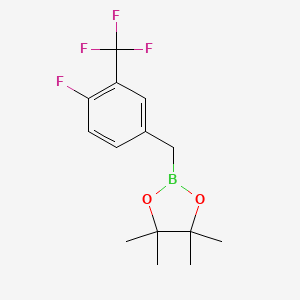
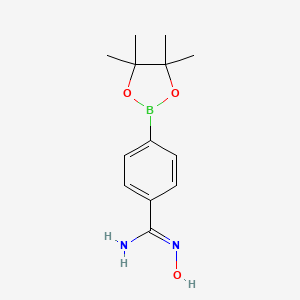
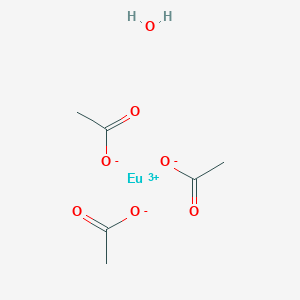
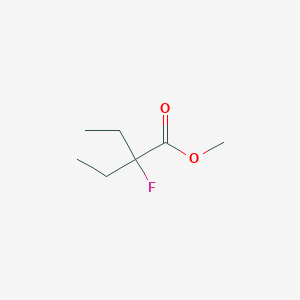
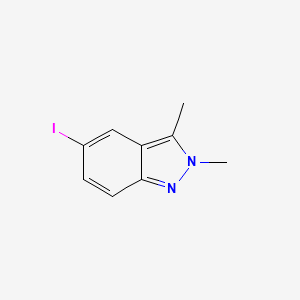
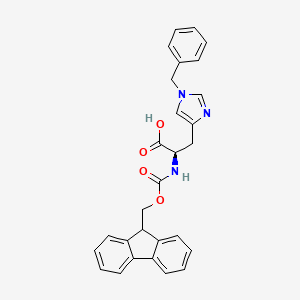
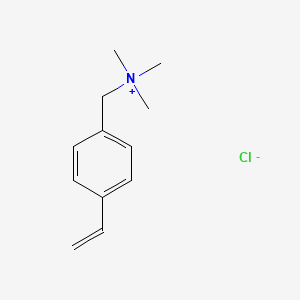
![2-{N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamido}ethyl acetate](/img/structure/B8020461.png)
